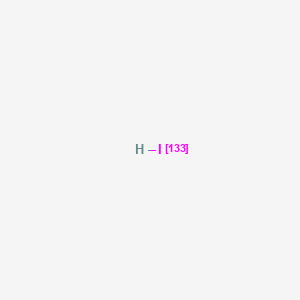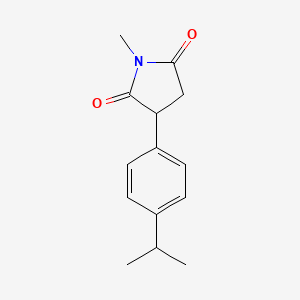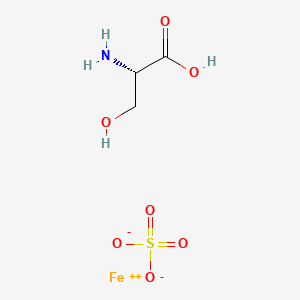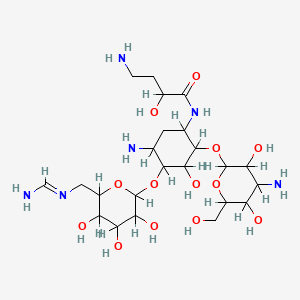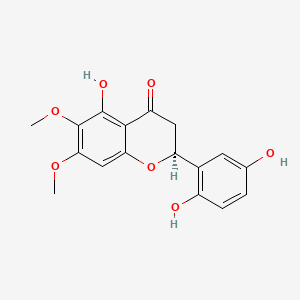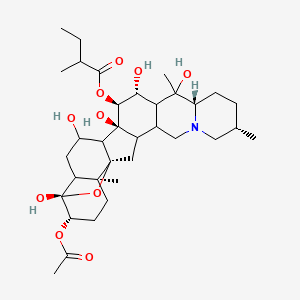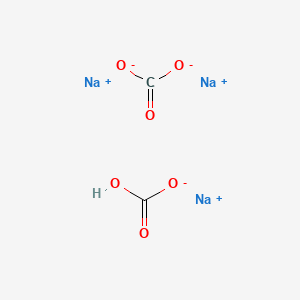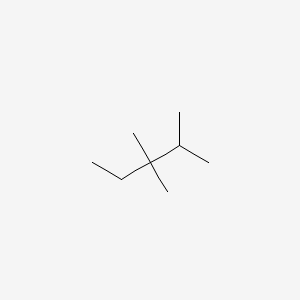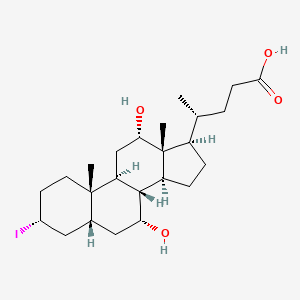
3-Iodocholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodocholic acid is a bile acid derivative with significant biological and chemical importance. This compound is characterized by the presence of hydroxyl groups at positions 7 and 12, an iodine atom at position 3, and a carboxylic acid group at position 24. It is a stereoisomer with specific configurations at the 3alpha, 5beta, 7alpha, and 12alpha positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocholic acid typically involves the iodination of a suitable precursor, such as cholic acid. The process includes:
Hydroxylation: Hydroxyl groups at positions 7 and 12 can be introduced through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or reduce ketone groups to hydroxyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Azides, thiols.
Chemistry:
Synthesis of Derivatives: Used as a precursor for synthesizing various bile acid derivatives with potential pharmaceutical applications.
Catalysis: Acts as a catalyst or ligand in certain organic reactions.
Biology:
Metabolism Studies: Used to study bile acid metabolism and its role in liver function and cholesterol homeostasis.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in bile acid synthesis.
Medicine:
Drug Development: Explored as a potential therapeutic agent for treating liver diseases and metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting bile acid-related abnormalities.
Industry:
Biotechnology: Utilized in biotechnological processes involving bile acid transformations.
Chemical Manufacturing: Employed in the production of specialized chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-Iodocholic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Bile acid receptors, enzymes involved in bile acid synthesis and metabolism.
Pathways: Modulates pathways related to cholesterol metabolism, liver function, and bile acid homeostasis.
Comparación Con Compuestos Similares
Cholic Acid: A primary bile acid with hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 12.
Comparison:
Uniqueness: The presence of an iodine atom at position 3 and specific stereochemistry at 3alpha, 5beta, 7alpha, and 12alpha positions distinguishes 3-Iodocholic acid from other bile acids.
Chemical Properties: The iodine atom imparts unique reactivity and potential for further functionalization.
Biological Activity: The specific configuration and functional groups contribute to its distinct biological activity and potential therapeutic applications.
Propiedades
Número CAS |
85121-73-9 |
|---|---|
Fórmula molecular |
C24H39IO4 |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H39IO4/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
Clave InChI |
VGOVATCGEOKORT-OELDTZBJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)I)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
Sinónimos |
3-iodocholic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


